An In-depth Technical Guide to Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
An In-depth Technical Guide to Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, a key synthetic intermediate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand its properties, synthesis, and potential applications.
Introduction: The Significance of the Azaspiro[5.5]undecane Scaffold
The 3-azaspiro[5.5]undecane core is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive framework for targeting complex biological systems. Derivatives of this scaffold have shown a wide range of biological activities, including antagonism of the γ-aminobutyric acid (GABA) receptor and potential as antitumor agents.[1][2] The introduction of a hydroxyl group at the 9-position, along with a Boc-protecting group on the nitrogen, yields tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, a versatile building block for further chemical elaboration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 918644-73-2 | [3] |
| Molecular Formula | C₁₅H₂₇NO₃ | [3] |
| Molecular Weight | 269.39 g/mol | [3] |
| IUPAC Name | tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCC(O)CC2)CC1 | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | - |
| Storage | Store at room temperature in a well-sealed container under an inert atmosphere. | [4] |
Synthesis and Mechanism
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is most commonly synthesized via the reduction of its ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This transformation is a standard carbonyl reduction, typically achieved with a mild reducing agent such as sodium borohydride (NaBH₄).
Synthetic Workflow
The overall synthetic workflow is a two-step process, starting from commercially available materials.
Caption: Synthetic workflow for tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate.
Experimental Protocol: Reduction of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
This protocol is based on established procedures for the reduction of cyclic ketones.
Materials:
-
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in methanol (approximately 10-15 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride in small portions over 15-20 minutes. The slow addition helps to maintain the temperature and control the rate of hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting ketone spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C. This will decompose any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride solution and brine. The ammonium chloride wash helps to remove any inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate.
Spectroscopic Characterization
While publicly available spectra are limited, the expected spectroscopic data for tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate are outlined below. Researchers should always obtain and interpret their own analytical data for verification. Spectroscopic data for this compound can be requested from commercial suppliers.
¹H NMR Spectroscopy (Expected)
-
δ 3.5-3.8 ppm (m, 1H): The proton attached to the carbon bearing the hydroxyl group (-CHOH).
-
δ 3.0-3.5 ppm (m, 4H): The protons on the carbons adjacent to the nitrogen atom of the piperidine ring.
-
δ 1.4-1.8 ppm (m, 12H): The protons of the cyclohexane and piperidine rings.
-
δ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
-
δ 1.0-1.3 ppm (m, 1H): The hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy (Expected)
-
δ ~155 ppm: The carbonyl carbon of the Boc-protecting group.
-
δ ~79 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~68 ppm: The carbon bearing the hydroxyl group (-CHOH).
-
δ ~40-50 ppm: The carbons adjacent to the nitrogen atom in the piperidine ring.
-
δ ~20-40 ppm: The remaining aliphatic carbons of the spirocyclic system.
-
δ 28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
Mass Spectrometry (Expected)
-
Electrospray Ionization (ESI+): Expected to show the protonated molecule [M+H]⁺ at m/z 270.2, and potentially the sodium adduct [M+Na]⁺ at m/z 292.2.
Applications in Drug Discovery and Medicinal Chemistry
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is a valuable building block in medicinal chemistry, primarily due to the synthetic handles it possesses: a Boc-protected secondary amine and a secondary alcohol.
Role as a Synthetic Intermediate
The precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, is utilized in the synthesis of Interleukin-1 Receptor-Associated Kinase (IRAK) degraders and as a linker in Proteolysis Targeting Chimeras (PROTACs).[4][5] This indicates that the 3-azaspiro[5.5]undecane scaffold is well-suited for incorporation into larger, biologically active molecules.
Caption: Potential applications of the 3-azaspiro[5.5]undecane scaffold.
The hydroxyl group of the title compound can be further functionalized through various reactions, such as:
-
Esterification or Etherification: To introduce different side chains.
-
Oxidation: To re-form the ketone if needed.
-
Substitution: Following activation of the alcohol (e.g., conversion to a tosylate or mesylate).
The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be derivatized through:
-
Alkylation
-
Acylation
-
Reductive amination
-
Sulfonylation
This dual functionality makes it a highly versatile intermediate for the construction of compound libraries for screening against various biological targets.
Safety and Handling
A specific Safety Data Sheet (SDS) for tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is not widely available. However, based on the safety information for its ketone precursor, the following precautions are recommended.[6]
-
Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
For detailed and up-to-date safety information, it is imperative to consult the SDS provided by the supplier.
Conclusion
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding ketone is straightforward, and its dual functionality allows for a wide range of chemical modifications. The proven utility of the 3-azaspiro[5.5]undecane scaffold in biologically active compounds underscores the potential of this intermediate in the development of novel therapeutics.
References
-
PubChem. 3-Oxa-9-azaspiro[5.5]undecane. [Link]
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
-
ResearchGate. Synthesis of 3,9-bis{2-[3(3-tert-butyl-4-hydroxy-5-methylphenyl) -propionyloxy]-1,1-dimethyl}-2,4,8,10-tetraoxaspiro [5.5] undecane. [Link]
-
MDPI. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
-
ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]
-
ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]
-
Chongqing Chemdad Co., Ltd. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
-
ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]
- Google Patents. Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
ResearchGate. Synthesis of dipeptides from N-hydroxy-3-azaspiro[5][5]undecane-2,4-dione activated α-amino acids. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. 9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester(918644-73-2) 1H NMR spectrum [chemicalbook.com]
- 4. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
- 5. 918644-73-2|tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194 - PubChem [pubchem.ncbi.nlm.nih.gov]
